1-Methoxycyclopentane-1-carboxylic acid
Description
Contextual Significance of Substituted Cyclopentanecarboxylic Acids
Substituted cyclopentanecarboxylic acids are a class of organic compounds that hold considerable significance in contemporary chemistry, particularly in the realm of medicinal chemistry. The cyclopentane (B165970) ring is a common structural motif found in numerous natural products and biologically active molecules. researchgate.netbenthamdirect.com Its three-dimensional structure provides a defined scaffold that can be strategically functionalized to interact with biological targets. nih.gov
The addition of a carboxylic acid group, along with other substituents, transforms the simple carbocycle into a versatile building block for creating more complex molecules. evitachem.com Derivatives of cyclopentanecarboxylic acid have been investigated for a range of potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The ability to modify the cyclopentane core with various functional groups allows chemists to fine-tune the molecule's properties, influencing its reactivity, solubility, and biological interactions. evitachem.com This makes the cyclopentane framework a valuable and privileged scaffold in the design and synthesis of new therapeutic agents and specialty chemicals. researchgate.netbenthamdirect.comguidechem.com
Interdisciplinary Relevance in Advanced Chemical and Biological Studies
The importance of the cyclopentane scaffold extends across multiple scientific disciplines, most notably in drug discovery and chemical biology. The overwhelming majority of small-molecule pharmaceuticals contain at least one ring system, as cyclic structures offer control over molecular shape and reduce the number of rotatable bonds, which can enhance bioavailability and target specificity. nih.gov
Recent research highlights the successful application of the cyclopentane carboxylic acid motif in developing potent and selective therapeutic agents. For instance, novel cyclopentane carboxylic acids have been identified as powerful inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain. nih.gov In these studies, the cyclopentane carboxylic acid group served as a crucial component, significantly boosting the potency of the inhibitor. nih.gov This demonstrates the direct impact of this chemical class on addressing significant medical challenges.
Furthermore, the versatility of the cyclopentane core is evident in its use as a foundational structure for creating complex molecular architectures with diverse biological functions. organic-chemistry.org The development of synthetic methods to create highly substituted cyclopentane structures is a key area of research, as it opens up pathways to new chemical entities for screening in drug discovery programs. researchgate.netbenthamdirect.com From creating precursors for histone deacetylase (HDAC) inhibitors to serving as key intermediates in organic synthesis, the interdisciplinary relevance of these compounds is well-established in the quest for novel molecules with therapeutic potential. nih.govguidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWVTQSZDVHDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17860-28-5 | |
| Record name | 1-methoxycyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of 1 Methoxycyclopentane 1 Carboxylic Acid
Established Synthetic Routes for Carboxylic Acids as Precursors
The creation of a carboxylic acid group on a cyclopentane (B165970) scaffold is a foundational step. Several classical methods in organic chemistry can be employed to achieve this, each starting from different precursors and involving distinct mechanistic pathways.
Oxidation of Functionalized Cyclopentanol (B49286) Derivatives
The oxidation of alcohols is a cornerstone of organic synthesis for producing carbonyl compounds, including carboxylic acids. In the context of cyclopentane derivatives, primary alcohols attached to the ring can be oxidized to yield the corresponding carboxylic acid. A common route involves the oxidation of a cyclopentanol derivative.
The process often occurs in a two-step manner, where the secondary alcohol, cyclopentanol, is first oxidized to cyclopentanone. Strong oxidizing agents are required for this transformation. Subsequently, the cyclic ketone can be further oxidized to a dicarboxylic acid, such as glutaric acid, by ring cleavage. However, for the synthesis of a monosubstituted cyclopentanecarboxylic acid, a primary alcohol attached to the cyclopentane ring (cyclopentylmethanol) would be the ideal starting material.
Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate in the presence of sulfuric acid (Jones reagent). organic-chemistry.org The reaction typically involves heating the alcohol with an excess of the oxidizing agent to ensure the oxidation proceeds to the carboxylic acid stage. organic-chemistry.org
Table 1: Reagents for Oxidation of Cyclopentanol Derivatives
| Oxidizing Agent | Typical Conditions | Product from Primary Alcohol |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Cyclopentanecarboxylic acid |
| Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄ | Cyclopentanecarboxylic acid |
This table presents common oxidizing agents and conditions for the conversion of cyclopentanol derivatives.
Carboxylation via Grignard Reagents
A powerful method for forming carbon-carbon bonds and synthesizing carboxylic acids is through the carboxylation of Grignard reagents. youtube.com This method effectively adds a carboxyl group to the carbon atom that was initially bonded to a halogen. The synthesis begins with the preparation of a cyclopentyl Grignard reagent, typically from cyclopentyl bromide or chloride, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). quora.com
The resulting cyclopentylmagnesium halide is a potent nucleophile. youtube.com It readily attacks the electrophilic carbon atom of carbon dioxide, which is often used in its solid form (dry ice). ucalgary.ca This nucleophilic addition reaction forms a magnesium carboxylate salt. The final step is the protonation of this salt with an aqueous acid (e.g., HCl or H₂SO₄) during workup to yield the desired cyclopentanecarboxylic acid. quora.comucalgary.ca This method is advantageous as it increases the carbon chain length by one carbon. youtube.com
Reaction Scheme: Grignard Carboxylation
Formation of Grignard Reagent: C₅H₉Br + Mg → C₅H₉MgBr
Carboxylation: C₅H₉MgBr + CO₂ → C₅H₉CO₂MgBr
Acidic Workup: C₅H₉CO₂MgBr + H₃O⁺ → C₅H₉COOH + Mg(OH)Br
Methoxylation Strategies for Cyclopentane Core Functionalization
Introducing a methoxy (B1213986) group onto the cyclopentane ring is a key step in forming the "1-methoxy" part of the target molecule. There are several strategies for this functionalization. One common approach is the Williamson ether synthesis. This method typically involves a cyclopentanol or a derivative which is deprotonated by a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to form the methoxy ether.
Alternatively, if starting from an unfunctionalized cyclopentane, a radical halogenation (e.g., using N-bromosuccinimide under UV light) can introduce a bromine atom. The resulting bromocyclopentane (B41573) can then undergo nucleophilic substitution with sodium methoxide (B1231860) (NaOCH₃) to yield methoxycyclopentane. For the specific synthesis of 1-methoxycyclopentane-1-carboxylic acid, methoxylation would ideally be performed on a precursor that already contains the carboxyl group or a group that can be converted to it, at the C1 position.
Hydrolysis of Nitrile Precursors
The hydrolysis of nitriles provides another reliable route to carboxylic acids. libretexts.orgchemguide.co.uk This method is particularly useful as the nitrile group (-C≡N) can be introduced into a molecule via nucleophilic substitution of an alkyl halide with a cyanide salt (e.g., NaCN or KCN). For the synthesis of a cyclopentanecarboxylic acid, cyclopentyl cyanide (cyanocyclopentane) would be the precursor.
The hydrolysis of the nitrile can be performed under either acidic or basic conditions. libretexts.orgcommonorganicchemistry.com
Acidic Hydrolysis: The nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com
Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). This initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org
Table 2: Conditions for Nitrile Hydrolysis
| Condition | Reagents | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, heat (reflux) | Amide | Carboxylic Acid + Ammonium Salt |
This table summarizes the typical conditions and products for the hydrolysis of nitriles.
Advanced Synthetic Approaches to this compound and its Derivatives
Once the carboxylic acid is formed, it can be converted into more reactive derivatives, which serve as versatile intermediates for creating a wide range of other compounds, such as esters and amides.
Halogenation of the Carboxylic Acid Group to Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride (or acid chloride) is a fundamental activation step in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group, and converting it to a chlorosulfite or similar intermediate makes it an excellent leaving group. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Several reagents are commonly used for this halogenation.
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. google.com
Phosgene (COCl₂): Phosgene is a highly effective but also highly toxic reagent used for this conversion, often in industrial settings. google.com
Phosphorus Chlorides: Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective for converting carboxylic acids to acyl chlorides.
The resulting 1-methoxycyclopentane-1-carbonyl chloride is a reactive intermediate that is not typically isolated but used directly in subsequent reactions to form esters, amides, or other acyl derivatives.
Table 3: Common Halogenating Agents for Carboxylic Acids
| Reagent | Formula | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Byproducts are gases, simplifying workup. |
| Phosgene | COCl₂ | HCl, CO₂ | Highly effective but very toxic. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent, reaction can be vigorous. |
This table lists common reagents for converting carboxylic acids to acyl chlorides.
Thionyl Chloride and Oxalyl Chloride Mediated Transformations
The conversion of this compound to its corresponding acyl chloride is a pivotal step in the synthesis of various derivatives. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 1-methoxycyclopentane-1-carbonyl chloride.
With thionyl chloride, the reaction proceeds through the formation of a chlorosulfite intermediate. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. researchgate.net This intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. mdpi.comcsic.es The evolution of these gases helps to drive the reaction to completion.
Mechanism with Thionyl Chloride:
Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the sulfur of thionyl chloride.
Intermediate Formation: A proton is transferred, and a chloride ion is eliminated, forming a reactive chlorosulfite intermediate.
Nucleophilic Acyl Substitution: The chloride ion attacks the carbonyl carbon.
Product Formation: The intermediate collapses, releasing the acyl chloride, sulfur dioxide, and hydrogen chloride. umaine.edu
Oxalyl chloride is another effective reagent for this transformation and is often preferred due to its milder reaction conditions. ifpenergiesnouvelles.com The mechanism involves the carboxylic acid attacking one of the carbonyl carbons of oxalyl chloride. researchgate.netbaranlab.org A subsequent cascade of reactions, driven by the release of carbon dioxide (CO₂) and carbon monoxide (CO), leads to the formation of the acyl chloride. researchgate.netbaranlab.org For this reaction, a catalyst such as N,N-dimethylformamide (DMF) is often employed. organic-chemistry.org
| Reagent | Byproducts | Catalyst (often used) |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Pyridine |
| Oxalyl Chloride ((COCl)₂) | CO₂, CO, HCl | DMF |
Oxidation of Corresponding Alcohols to Acyl Chlorides
An alternative, though less direct, route to acyl chlorides involves the oxidation of the corresponding primary alcohol. In the context of this compound, the precursor alcohol would be (1-methoxycyclopentyl)methanol (B1374382). While the direct, one-step oxidation of a primary alcohol to an acyl chloride is not a standard transformation, multi-step processes can achieve this. More innovative is the concept of an oxidative cross-esterification of alcohols, which proceeds through an in-situ generated acyl chloride intermediate. A metal-free approach using trichloroisocyanuric acid as an oxidant can convert an alcohol first to an aldehyde and then to an acyl chloride in the same reaction vessel, which can then be trapped by another alcohol to form an ester. researchgate.net This methodology suggests the feasibility of generating 1-methoxycyclopentane-1-carbonyl chloride from (1-methoxycyclopentyl)methanol under specific oxidative conditions.
Precursor Synthesis via Acid-Catalyzed Methanol (B129727) Addition to Cyclopentene (B43876) Derivatives
The synthesis of the core structure of this compound often begins with the formation of a key precursor, 1-methoxycyclopentane-1-carbonitrile. A plausible synthetic route to this intermediate starts from cyclopentanone. Cyclopentanone can be converted to its cyanohydrin, which upon treatment with methanol under acidic conditions, would likely yield 1-methoxycyclopentane-1-carbonitrile.
A more direct approach to a related precursor involves the acid-catalyzed addition of methanol to a cyclopentene derivative. mdpi.com For instance, the reaction of 1-cyanocyclopentene with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) would proceed via a carbocation intermediate. csic.esumaine.edumdpi.com The acid protonates the double bond of the cyclopentene ring, leading to the formation of a tertiary carbocation at the C1 position, stabilized by the nitrile group. mdpi.com A subsequent nucleophilic attack by methanol on this carbocation, followed by deprotonation, would yield 1-methoxycyclopentane-1-carbonitrile. csic.esumaine.edumdpi.com This nitrile can then be hydrolyzed under acidic or basic conditions to afford the target carboxylic acid.
Key Steps in Precursor Synthesis:
Protonation of the alkene by the acid catalyst to form a stable carbocation.
Nucleophilic attack of methanol on the carbocation.
Deprotonation to form the methoxy ether.
Hydrolysis of the nitrile group to the carboxylic acid.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of sustainable materials, the development of recyclable catalysts, and the optimization of reactions to minimize waste.
**2.3.1. Utilization of Sustainable Oxidants (e.g., H₂O₂, Molecular Oxygen, CO₂/H₂) **
In the synthesis of precursors for this compound, traditional oxidation methods can be replaced with more environmentally friendly alternatives. For instance, the oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol, key intermediates, can be achieved using in-situ generated hydrogen peroxide (H₂O₂). researchgate.net This chemo-enzymatic process offers a greener alternative to traditional heavy-metal-based oxidants. researchgate.net The use of molecular oxygen and catalytic systems based on CO₂/H₂ are also areas of active research for more sustainable oxidation and carboxylation reactions.
Development and Application of Recyclable Catalytic Systems (e.g., Solid Acid Carbocatalysts, Iridium Complexes, Zeolites, Ion Exchangers)
To enhance the sustainability of the synthesis, homogeneous catalysts can be replaced with heterogeneous, recyclable catalytic systems.
Solid Acid Carbocatalysts: These materials, derived from biomass, can be employed in reactions such as esterification and etherification, offering a renewable and recyclable alternative to liquid acid catalysts. mdpi.com
Zeolites: These microporous aluminosilicates are effective catalysts for various organic transformations. researchgate.net Their shape-selective properties can be advantageous in the synthesis of ethers, such as cyclopentyl methyl ether, a related compound. researchgate.net Zeolites can be regenerated and reused, reducing waste and operational costs. researchgate.net
Ion Exchangers: Resins like Amberlyst-15 have been shown to be effective solid acid catalysts for etherification reactions. mdpi.com They can be easily separated from the reaction mixture and reused, which is a significant advantage in industrial processes. mdpi.com
| Catalytic System | Application in Synthesis | Advantages |
| Solid Acid Carbocatalysts | Esterification, Etherification | Renewable, Recyclable |
| Zeolites | Ether Synthesis | Shape-selectivity, Recyclable |
| Ion Exchangers (e.g., Amberlyst) | Etherification | Easy separation, Reusable |
Optimization for Reduced Waste Generation and Enhanced Atom Economy
A key principle of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comrsc.org The synthesis of this compound can be evaluated and optimized from an atom economy perspective. For example, addition reactions, such as the acid-catalyzed addition of methanol to a cyclopentene derivative, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. rsc.org
Mechanistic Elucidation of Key Synthetic Transformations
The synthesis of this compound, a molecule with a quaternary carbon center containing both a carboxyl and a methoxy group, requires strategic bond formations. The mechanistic pathways for introducing these two functional groups are critical for optimizing reaction conditions and yields.
Reaction Pathway Analysis of Carboxylation Processes
The introduction of a carboxylic acid group onto the cyclopentane ring, particularly at a tertiary carbon, is a key synthetic step. The analysis of this transformation reveals complex reaction pathways often mediated by organometallic intermediates.
One of the most fundamental methods for this conversion is the carboxylation of a Grignard reagent. masterorganicchemistry.com This process begins with the formation of a 1-methoxycyclopentylmagnesium halide from the corresponding alkyl halide and magnesium metal. wikipedia.org The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to the magnesium a potent nucleophile (effectively a carbanion). youtube.com The reaction pathway proceeds via the nucleophilic addition of this Grignard reagent to the electrophilic carbon of carbon dioxide (CO₂). youtube.comadichemistry.com This attack breaks one of the C=O pi bonds, forming a magnesium carboxylate salt intermediate. The final step is an acidic workup (e.g., with H₃O⁺) to protonate the carboxylate, yielding the final this compound. masterorganicchemistry.com
Grignard Formation: 1-halo-1-methoxycyclopentane + Mg → 1-methoxycyclopentylmagnesium halide
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂.
Intermediate Formation: A tetrahedral magnesium carboxylate salt is formed.
Protonation: Acidic workup protonates the carboxylate to yield the final carboxylic acid.
Modern advancements have introduced catalytic methods that offer alternative pathways. For instance, nickel-catalyzed carboxylation reactions can directly convert alkyl halides to carboxylic acids using CO₂. nih.gov These processes involve a catalytic cycle with organonickel intermediates, providing a pathway that can sometimes offer milder conditions and different functional group tolerance compared to traditional Grignard reactions. Furthermore, the development of mechanochemical methods, where reactions are carried out in a ball mill with significantly reduced solvent, represents a green chemistry approach to Grignard-type carboxylations. nih.gov
| Method | Reagents | Key Intermediate | Mechanistic Class | Notes |
| Grignard Carboxylation | R-MgX, CO₂, H₃O⁺ | Magnesium Carboxylate Salt | Nucleophilic Addition | A classic and widely used method for forming C-C bonds. adichemistry.com |
| Nickel-Catalyzed Carboxylation | R-X, CO₂, Ni catalyst, Reductant | Organonickel Complex | Catalytic Cycle / Cross-Coupling | Offers potential for milder conditions and broader substrate scope. nih.gov |
| Mechanochemical Carboxylation | R-Br, Mg, CO₂ (gas) | Grignard Reagent | Nucleophilic Addition | Reduces solvent use, aligning with green chemistry principles. nih.gov |
Detailed Studies of Methoxylation Mechanisms
The introduction of the methoxy group at the tertiary carbon center is another crucial transformation. The Williamson ether synthesis is a foundational method for forming ethers, proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. scienceinfo.comwikipedia.org
In a potential pathway to this compound, the reaction would involve a methoxide ion (CH₃O⁻) acting as the nucleophile and a cyclopentane derivative with a suitable leaving group (e.g., a halide or tosylate) at the C1 position as the electrophile. The mechanism involves a backside attack by the nucleophilic methoxide on the electrophilic carbon, displacing the leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com
However, the application of the Williamson ether synthesis to a tertiary carbon center, such as the one in a 1-halo-cyclopentane-1-carboxylic acid precursor, presents a significant mechanistic challenge. Sₙ2 reactions are highly sensitive to steric hindrance. masterorganicchemistry.com A tertiary center is sterically crowded, which severely hinders the backside attack required for the Sₙ2 pathway. Consequently, the competing E2 (bimolecular elimination) reaction often becomes the dominant pathway, leading to the formation of an alkene instead of the desired ether. masterorganicchemistry.comquora.com
Given these limitations, alternative mechanistic pathways must be considered:
Sₙ1-type Mechanism: An alternative could involve an Sₙ1 (unimolecular nucleophilic substitution) pathway. Starting with a precursor like an ester of 1-hydroxycyclopentane-1-carboxylic acid, treatment with methanol under strong acidic conditions could lead to the protonation of the hydroxyl group, turning it into a good leaving group (H₂O). Departure of water would form a stabilized tertiary carbocation at the C1 position. This carbocation would then be rapidly attacked by a solvent molecule (methanol) to form the ether after deprotonation.
Modification of the Williamson Synthesis: To favor substitution over elimination, reaction conditions can be optimized, although success with tertiary substrates remains limited. Phase-transfer catalysis is often employed in industrial syntheses to enhance the availability of the nucleophile. scienceinfo.com
| Step | Description | Key Features |
| 1. Nucleophile Formation | A strong base (e.g., NaH) deprotonates methanol to form the sodium methoxide nucleophile. | Generates a potent nucleophile (CH₃O⁻). |
| 2. Nucleophilic Attack (Sₙ2) | The methoxide ion attacks the electrophilic carbon of the cyclopentane substrate from the side opposite the leaving group. | Concerted mechanism; backside attack. wikipedia.org |
| 3. Transition State | A high-energy transition state is formed where the C-O bond is partially formed and the C-LG bond is partially broken. | Steric hindrance at a tertiary center makes this state highly unstable, favoring E2. masterorganicchemistry.com |
| 4. Product Formation | The leaving group is expelled, and the C-O bond is fully formed, resulting in the ether product with an inversion of stereochemistry (if applicable). | The competing E2 reaction often predominates for tertiary substrates. quora.com |
Kinetic and Thermodynamic Considerations in Green Oxidation Processes
Green oxidation processes aim to replace stoichiometric, often toxic, oxidants (like chromium reagents) with catalytic systems that use environmentally benign terminal oxidants, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). metu.edu.trorganic-chemistry.org The synthesis of this compound from a precursor like 1-methoxycyclopentanemethanol is a prime candidate for such a process.
Kinetic Considerations: The rate of a chemical reaction is governed by its activation energy (Eₐ), which is the minimum energy required for reactants to transform into products. wikipedia.org Catalysts increase reaction rates by providing an alternative reaction pathway with a lower activation energy. libretexts.org In the context of green alcohol oxidation, nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) are highly effective catalysts. organic-chemistry.org The TEMPO-catalyzed oxidation of an alcohol involves a catalytic cycle where the active oxidant is the N-oxoammonium ion, which is regenerated by a co-oxidant. The kinetics of these multi-step reactions can be complex, and identifying the rate-determining step is crucial for process optimization. acs.org
Computational studies on the oxidation of related molecules like cyclopentane have provided deep insight into the kinetics of radical-based oxidation pathways. These studies show that low-temperature oxidation proceeds through a series of steps including H-atom abstraction, O₂ addition to form peroxy radicals (ROO•), and isomerization to hydroperoxyalkyl radicals (•QOOH). kaust.edu.saresearchgate.netacs.org The pressure- and temperature-dependent rate coefficients of these elementary reactions are critical for building accurate kinetic models. doi.orgresearchgate.net
| Parameter | Traditional Oxidation (e.g., CrO₃) | Green Catalytic Oxidation (e.g., TEMPO/Air) |
| Kinetics | Often fast but requires harsh conditions and stoichiometric, hazardous reagents. | Rate is dependent on catalyst loading, temperature, and co-oxidant. The catalyst provides a low activation energy pathway. libretexts.org |
| Activation Energy (Eₐ) | High intrinsic activation energy, overcome by using a powerful oxidant. | Significantly lowered by the catalyst, allowing for milder reaction conditions. libretexts.org |
| Thermodynamics (ΔH) | Highly exothermic and can be difficult to control. | The overall enthalpy is the same, but the catalytic pathway allows for better heat management. |
| Mechanism | Direct oxidation by a high-valent metal oxide. | Involves a multi-step catalytic cycle with radical or ionic intermediates. organic-chemistry.org |
| Green Aspect | Poor: generates toxic heavy metal waste. | Excellent: uses a benign terminal oxidant like air and can be highly selective. rsc.org |
Reaction Chemistry and Derivatization Studies of 1 Methoxycyclopentane 1 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The chemical behavior of 1-methoxycyclopentane-1-carboxylic acid is largely dictated by the reactivity of its carboxylic acid functional group. This group serves as a primary site for a variety of chemical transformations, including acid-base reactions, esterification, reduction, and nucleophilic acyl substitution. The presence of a methoxy (B1213986) group on the same carbon atom (the α-carbon) influences the electronic properties of the carboxyl group, though its steric bulk can also play a role in reaction kinetics.
Like other carboxylic acids, this compound is a Brønsted-Lowry acid, capable of donating the proton from its hydroxyl group to a base. In an aqueous solution, it establishes an equilibrium with its conjugate base, the 1-methoxycyclopentane-1-carboxylate anion, and a hydronium ion. The position of this equilibrium is determined by its acid dissociation constant (pKa).
The reaction with a strong base, such as sodium hydroxide (B78521) (NaOH), proceeds to completion, forming a stable salt, sodium 1-methoxycyclopentane-1-carboxylate, and water. This neutralization reaction is a fundamental property of carboxylic acids. The resulting carboxylate salt is ionic and typically water-soluble. Under basic conditions, the carboxylate anion is the predominant species. youtube.com
| Reactant 1 | Reactant 2 | Product 1 | Product 2 |
|---|---|---|---|
| This compound | Sodium Hydroxide (NaOH) | Sodium 1-methoxycyclopentane-1-carboxylate | Water (H₂O) |
Esterification is a key reaction of carboxylic acids, and this compound can be converted to its corresponding esters through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com To achieve a high yield of the ester, the equilibrium must be shifted toward the products, typically by using a large excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comnih.gov
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com
| Reactants | Catalyst | Conditions | Products |
|---|---|---|---|
| This compound, Alcohol (e.g., Methanol (B129727), Ethanol) | H₂SO₄ or HCl (catalytic amount) | Heat (reflux), often with removal of water | Corresponding Ester (e.g., Methyl 1-methoxycyclopentane-1-carboxylate), Water |
Other esterification methods include reaction with alkyl halides after conversion to the carboxylate salt or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). commonorganicchemistry.com
The carboxylic acid functional group is relatively resistant to reduction. Strong reducing agents are required for its conversion to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. libretexts.orgnih.gov The reaction reduces this compound to the corresponding primary alcohol, (1-methoxycyclopentyl)methanol (B1374382).
The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by nucleophilic attack of a hydride ion on the carbonyl carbon. This process ultimately leads to a tetrahedral intermediate which, after an aqueous workup, yields the primary alcohol. libretexts.org An aldehyde is formed as an intermediate but cannot be isolated as it is more reactive than the starting carboxylic acid and is immediately reduced further. libretexts.orglibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O/H⁺ workup | Anhydrous ether or THF | (1-Methoxycyclopentyl)methanol |
The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution difficult. libretexts.org Therefore, the conversion of this compound into derivatives like amides and anhydrides typically requires activation of the carboxyl group. uomustansiriyah.edu.iq
Amide Formation: Direct reaction with an amine is generally unfavorable and results in an acid-base reaction to form a salt. youtube.com To form an amide, the carboxylic acid is often first converted into a more reactive acyl derivative, such as an acid chloride. This is achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting 1-methoxycyclopentane-1-carbonyl chloride is a highly reactive electrophile that readily reacts with ammonia (B1221849) or a primary/secondary amine to yield the corresponding primary, secondary, or tertiary amide. khanacademy.org Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine by converting the hydroxyl into a better leaving group in situ. libretexts.orgyoutube.com
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, a process that typically requires high temperatures and a dehydrating agent like phosphorus pentoxide (P₂O₅). youtube.com A more common laboratory method for preparing both symmetrical and unsymmetrical (mixed) anhydrides is to react a carboxylate salt with an acid chloride. uomustansiriyah.edu.iqkhanacademy.org For instance, sodium 1-methoxycyclopentane-1-carboxylate could react with 1-methoxycyclopentane-1-carbonyl chloride to produce the symmetrical anhydride.
| Target Derivative | Pathway 1: Activation to Acid Chloride | Pathway 2: Direct Coupling/Dehydration |
|---|---|---|
| Amide | 1. React with SOCl₂ to form 1-methoxycyclopentane-1-carbonyl chloride. 2. React with amine (RNH₂). | React with amine (RNH₂) in the presence of a coupling agent (e.g., DCC). |
| Anhydride (Symmetrical) | React sodium 1-methoxycyclopentane-1-carboxylate with 1-methoxycyclopentane-1-carbonyl chloride. | Heat two equivalents of the carboxylic acid with a strong dehydrating agent (e.g., P₂O₅). |
Reactivity at the Cyclopentane (B165970) Ring System
Unlike the planar representation often used in drawings, the cyclopentane ring is not flat. A planar conformation would result in significant eclipsing (torsional) strain between adjacent hydrogen atoms. msu.edumasterorganicchemistry.com To alleviate this strain, the ring puckers into non-planar conformations. msu.edulibretexts.org The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two adjacent carbon atoms are out of the plane of the other three. masterorganicchemistry.com These conformations rapidly interconvert at room temperature.
Ring-Opening and Rearrangement Reactions
While the cyclopentane ring is generally stable, under specific conditions, cycloalkane carboxylic acids can undergo ring-opening or rearrangement reactions. These transformations are often driven by the formation of high-energy intermediates or the relief of ring strain, although cyclopentane is less strained than smaller rings like cyclobutane.
Rearrangement reactions common to carboxylic acids or systems that can generate carbocation intermediates may be applicable. For instance, transformations like the Curtius or Hofmann rearrangements involve the conversion of a carboxylic acid derivative (like an acyl azide (B81097) or amide) to an amine with the loss of one carbon atom, proceeding through an isocyanate intermediate. bdu.ac.inlibretexts.org Another relevant transformation is the Wolff rearrangement, a key step in the Arndt-Eistert synthesis, which converts an α-diazoketone (derivable from the carboxylic acid) into a ketene, effectively leading to a chain-extended carboxylic acid homologue. msu.edu
In reactions involving carbocation formation, such as under strong acid conditions, Wagner-Meerwein rearrangements could occur. msu.edu Protonation of the methoxy group could lead to its loss as methanol, generating a tertiary carbocation at the C1 position. This carbocation could then trigger a 1,2-alkyl shift, potentially leading to ring expansion to a cyclohexanone (B45756) derivative after subsequent steps. The stability of the tertiary carbocation intermediate is a key factor in promoting such rearrangements over simple substitution. bdu.ac.in
Electrophilic ring-opening of strained cycloalkanes is a known process. rsc.org Although less strained than cyclopropanes, the cyclopentane ring in this compound could potentially be opened under specific catalytic conditions, particularly if activation can be achieved through coordination with the carboxyl or methoxy groups.
Functionalization of Peripheral C-H Bonds (e.g., γ-Lactonization)
A significant area of modern synthetic chemistry is the selective functionalization of otherwise unreactive C-H bonds. ethernet.edu.et For cycloalkane carboxylic acids, intramolecular C-H activation offers a powerful method for introducing functionality in a site-selective manner, often directed by the carboxyl group.
One of the most notable transformations in this category is γ-lactonization, which involves the oxidation of a γ-C-H bond to form a five-membered lactone ring. This reaction provides direct access to γ-lactones, which are prevalent motifs in natural products and pharmaceuticals. uni-kiel.dechemrxiv.org This transformation is particularly challenging for cycloalkanes due to the strain involved in the necessary transannular C-H palladation. nih.gov However, recent advances have demonstrated that palladium and manganese catalysts can effectively mediate this reaction. uni-kiel.denih.gov
The carboxylate group acts as a directing group, forming a cyclic intermediate with the metal catalyst that brings a specific C-H bond into proximity for activation. ethernet.edu.et Studies have shown that with the appropriate choice of ligands and oxidants, excellent regioselectivity for the γ-position can be achieved, even in the presence of more traditionally reactive β-C-H bonds. nih.gov For this compound, this would involve the functionalization of one of the methylene (B1212753) groups at the C3 position of the cyclopentane ring.
Catalyst systems have been developed that show remarkable selectivity. For example, manganese complexes using hydrogen peroxide as the oxidant can catalyze the γ-lactonization of unactivated primary C-H bonds under mild conditions. nih.gov Palladium catalysis, often employing specialized ligands like quinuclidine-pyridones or β-alanine derivatives, has also proven highly effective for the γ-lactonization of a wide range of aliphatic acids. uni-kiel.dechemrxiv.orgnih.gov
| Catalyst System | Oxidant | Key Features | Reference |
|---|---|---|---|
| Palladium(II) with Quinuclidine-Pyridone Ligands | Various (e.g., K₂S₂O₈) | Enables transannular γ-arylation and lactonization of cycloalkane carboxylic acids. High selectivity over β-C-H bonds. | nih.gov |
| Manganese Complexes with Chiral Ligands | Hydrogen Peroxide (H₂O₂) | Promotes site- and stereoselective lactonization of unactivated primary γ-C-H bonds under mild conditions. | nih.gov |
| Palladium(II) with β-Alanine-Derived Ligands | Sodium Percarbonate | Effective for a wide range of aliphatic acids, including previously challenging substrates. | uni-kiel.dechemrxiv.org |
Derivatization for Enhanced Reactivity and Synthetic Utility
The carboxylic acid functional group is a versatile handle for chemical modification. Converting it into other functional groups can dramatically alter the reactivity of this compound, unlocking its potential for use in a broader range of synthetic applications.
Formation of Acyl Halides for Electrophilic Reactions
One of the most common and useful derivatizations of carboxylic acids is their conversion to acyl halides, particularly acyl chlorides. orgoreview.com Acyl halides are highly reactive electrophiles that serve as precursors for a wide array of other carboxylic acid derivatives, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. libretexts.orglibretexts.org
The conversion is typically achieved by treating the carboxylic acid with a dehydrating/halogenating agent. The hydroxyl group of the carboxylic acid is a poor leaving group, and these reagents work by converting it into a better one. orgoreview.com Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). For the synthesis of acyl bromides, phosphorus tribromide (PBr₃) is often used. libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk
Once formed, the acyl chloride of this compound can be used in a variety of powerful C-C bond-forming reactions, such as Friedel-Crafts acylation to introduce the methoxycyclopentanoyl group onto an aromatic ring. libretexts.org
| Reagent | Formula | Byproducts | Reference |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | orgoreview.comchemguide.co.uk |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | chemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | |
| Phosphorus Tribromide (for Acyl Bromides) | PBr₃ | H₃PO₃ | libretexts.org |
Synthesis of Complex Organic Building Blocks
With its densely functionalized and stereochemically defined core, this compound is an attractive starting material, or building block, for the synthesis of more complex molecular architectures. mdpi.comsemanticscholar.org Cyclic structures are fundamental components of a vast number of natural products and pharmaceutical agents, providing conformational rigidity and defining the spatial orientation of functional groups. nih.gov
The cyclopentane scaffold itself is a privileged structure in medicinal chemistry. By leveraging the existing functional groups, the molecule can be elaborated into more complex structures. For example, the carboxylic acid can be reduced to an alcohol, which can then participate in ether or ester linkages, or be converted into a leaving group for nucleophilic substitution. Alternatively, the carboxylic acid can serve as a handle for coupling reactions to build larger molecules, such as in peptide synthesis after conversion to an activated ester or acyl halide. researchgate.net
The quaternary carbon at C1 provides a stable anchor point, preventing epimerization at that center. The methoxy group can potentially be cleaved under strongly acidic conditions to reveal a hydroxyl group, adding another point for functionalization. The ability to selectively functionalize the peripheral C-H bonds, as discussed in section 3.2.3, further enhances its utility as a building block, allowing for the creation of polysubstituted cyclopentane derivatives that would be difficult to access through other means. nih.govbeilstein-journals.org
Selective Functionalization for Multi-Step Syntheses
The presence of multiple distinct functional groups and positions on this compound allows for selective chemical modifications, which is a cornerstone of multi-step organic synthesis. youtube.com The key to a successful multi-step synthesis is the ability to react one part of the molecule while leaving others intact, often through the use of protecting groups or by exploiting the inherent differences in reactivity.
For this molecule, the carboxylic acid is the most reactive site under many conditions. It can be selectively converted into an ester, amide, or acyl chloride without affecting the methoxy group or the C-H bonds of the ring under standard conditions. thermofisher.com Conversely, the methoxy group is relatively inert but can be cleaved using strong Lewis acids or proton acids like HBr or BBr₃, which would likely also affect the carboxylic acid unless it is protected (e.g., as an ester).
The development of catalyst-controlled C-H functionalization provides an orthogonal strategy for modification. A synthetic route could first involve derivatization of the carboxylic acid (e.g., esterification), followed by a directed γ-lactonization or arylation at a peripheral C-H bond. nih.gov Subsequently, the ester could be hydrolyzed back to the carboxylic acid or reduced to an alcohol, providing a complex, multifunctionalized cyclopentane core for further elaboration. This level of selective control allows for the systematic and predictable construction of complex target molecules from a relatively simple starting material.
Advanced Spectroscopic and Analytical Characterization of 1 Methoxycyclopentane 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H and ¹³C NMR spectra provide definitive information about the molecular skeleton and the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methoxycyclopentane-1-carboxylic acid is expected to show distinct signals corresponding to the methoxy (B1213986), cyclopentyl, and carboxylic acid protons. The acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm. chemicalbook.comlibretexts.org This significant downfield shift is due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group. The methoxy group protons (-OCH₃) would appear as a sharp singlet, deshielded by the adjacent oxygen atom, likely in the range of 3.3-3.5 ppm. The eight protons of the cyclopentane (B165970) ring are not chemically equivalent. They would likely appear as a series of multiplets in the upfield region, typically between 1.5 and 2.5 ppm. Protons on the carbons adjacent to the quaternary carbon (C2 and C5) would be expected at the downfield end of this range compared to the protons on C3 and C4.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 175-185 ppm for saturated aliphatic acids. youtube.comlibretexts.org The quaternary carbon of the cyclopentane ring, bonded to both the carboxylic acid and the methoxy group, would also be significantly deshielded, with an estimated chemical shift in the range of 80-90 ppm. The methoxy carbon (-OCH₃) is expected to resonate between 50-60 ppm. The carbons of the cyclopentane ring would appear in the aliphatic region of the spectrum. The C2 and C5 carbons, being adjacent to the substituted carbon, would be expected around 35-45 ppm, while the C3 and C4 carbons would be found further upfield, likely in the 20-30 ppm range.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 | Broad Singlet | -COOH | 175 - 185 |
| -OCH₃ | 3.3 - 3.5 | Singlet | C1 | 80 - 90 |
| -CH₂- (C2, C5) | 2.0 - 2.5 | Multiplet | -OCH₃ | 50 - 60 |
| -CH₂- (C3, C4) | 1.5 - 2.0 | Multiplet | -CH₂- (C2, C5) | 35 - 45 |
| -CH₂- (C3, C4) | 20 - 30 |
While this compound itself is achiral, its derivatives can contain stereocenters. Advanced 2D NMR techniques are indispensable for assigning the stereochemistry of such molecules. acdlabs.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For a substituted cyclopentane ring, COSY would show correlations between adjacent methylene (B1212753) protons, helping to trace the connectivity of the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, such as C1 in this compound, by observing correlations from the methoxy protons and the protons on C2 and C5 to the C1 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. blogspot.comlibretexts.org For derivatives of this compound with stereocenters, NOESY or ROESY can be used to determine the relative stereochemistry. For example, a NOE between a substituent's proton and a specific proton on the cyclopentane ring would indicate that they are on the same face of the ring. acdlabs.com
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. electronicsandbooks.comlibretexts.org Superimposed on this broad band would be the C-H stretching vibrations of the cyclopentyl and methoxy groups, typically appearing between 2850 and 3000 cm⁻¹.
A key absorption for this molecule is the carbonyl (C=O) stretch of the carboxylic acid, which is expected to be a strong, sharp band around 1710 cm⁻¹. libretexts.orgopenstax.org The exact position of this band is sensitive to the molecular environment. The C-O stretching vibration of the carboxylic acid would likely appear in the 1210-1320 cm⁻¹ region. electronicsandbooks.com Additionally, the C-O stretching of the methoxy ether linkage would be expected in the 1050-1150 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Ether (Methoxy) | C-O Stretch | 1050 - 1150 | Medium |
The frequency of the carbonyl (C=O) stretching vibration in the IR spectrum can provide insights into the reactivity of the carboxylic acid group. A useful correlation exists between the reactivity of carbonyl compounds and their C=O stretching frequencies. libretexts.orglibretexts.org Electron-withdrawing groups attached to the carbonyl carbon tend to increase the C=O bond order and shift the stretching frequency to higher wavenumbers, while electron-donating groups have the opposite effect. oregonstate.eduopenstax.org In this compound, the methoxy group at the alpha position may have a slight inductive electron-withdrawing effect, potentially leading to a slightly higher carbonyl frequency compared to an unsubstituted cyclic carboxylic acid. This could imply a slight increase in the acidity and electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic acyl substitution reactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺˙) at m/z = 144, corresponding to its molecular weight. However, the molecular ion of carboxylic acids can sometimes be weak or absent. libretexts.org
The fragmentation of this molecule would likely proceed through several characteristic pathways for both carboxylic acids and ethers. youtube.com
Loss of the methoxy group: Alpha-cleavage is common for ethers, so the loss of a methoxy radical (·OCH₃, 31 Da) would lead to a significant fragment ion at m/z = 113.
Loss of the carboxylic acid group: Cleavage of the bond between the ring and the carboxylic acid group, resulting in the loss of a COOH radical (45 Da), would produce an ion at m/z = 99.
Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is another possible fragmentation pathway for carboxylic acids, which would result in an ion at m/z = 100.
Ring fragmentation: The cyclopentane ring itself can undergo fragmentation. A common fragmentation for cyclopentane derivatives is the loss of ethene (C₂H₄, 28 Da), which could lead to further fragment ions. docbrown.infoyoutube.com
| m/z | Predicted Fragment | Origin of Fragment |
|---|---|---|
| 144 | [C₇H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 113 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 99 | [M - COOH]⁺ | Loss of carboxyl radical |
| 100 | [M - CO₂]⁺˙ | Loss of carbon dioxide |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass. Unlike nominal mass spectrometry, which provides the integer mass, HRMS can measure the mass of a molecule to several decimal places. This precision allows for the determination of a unique elemental formula.
The molecular formula for this compound is C₇H₁₂O₃. biosynth.com Using the monoisotopic masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental results obtained from HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers. The experimentally determined mass is typically expected to be within a few parts per million (ppm) of the theoretical value, confirming the elemental composition with high confidence.
Table 1: Theoretical Exact Mass Calculation for C₇H₁₂O₃
| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (H) | 12 | 1.007825 | 12.093900 |
| Oxygen (O) | 3 | 15.994915 | 47.984745 |
| Total | | Theoretical Exact Mass | 144.078645 |
In practice, the molecule is often ionized to form adducts or quasi-molecular ions, such as [M+H]⁺ (protonated molecule), [M+Na]⁺ (sodiuam adduct), or [M-H]⁻ (deprotonated molecule). HRMS analysis would target the exact masses of these specific ions to confirm the presence of the compound. For its isomer, 3-methoxycyclopentane-1-carboxylic acid, the computed exact mass is 144.078644241 Da, which aligns with this calculation. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nationalmaglab.org In an MS/MS experiment, the intact ionized molecule (precursor ion) of this compound is isolated in the mass spectrometer and then subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint.
The fragmentation of this compound is predicted to occur at its key functional groups and structural features: the carboxylic acid, the methoxy group, and the cyclopentane ring.
Loss of the Methoxy Group: A common fragmentation pathway involves the cleavage of the C-O bond, leading to the neutral loss of a methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).
Decarboxylation: The carboxylic acid moiety can be lost as carbon dioxide (CO₂, 44 Da) or as the entire carboxyl group (•COOH, 45 Da). Alpha-cleavage involving the loss of the hydroxyl radical (•OH, 17 Da) is also a characteristic fragmentation for carboxylic acids. miamioh.edu
Ring Cleavage: The cyclopentane ring can undergo fragmentation, often resulting in the loss of neutral molecules like ethene (C₂H₄, 28 Da). nih.gov
Combined Losses: Sequential fragmentation events, such as the initial loss of the methoxy group followed by the loss of carbon monoxide (CO, 28 Da) from the resulting acylium ion, are also plausible. lew.ro
By analyzing the mass differences between the precursor ion and the observed product ions, a fragmentation pathway can be proposed, which provides strong evidence for the compound's specific isomeric structure.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 145.0859)
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) |
|---|---|---|---|
| 145.0859 | •OCH₃ | 31.0184 | 114.0675 |
| 145.0859 | CH₃OH | 32.0262 | 113.0597 |
| 145.0859 | H₂O | 18.0106 | 127.0753 |
| 145.0859 | COOH | 45.0133 | 100.0726 |
Coupled Techniques (LC-MS, GC-MS) for Mixture Analysis
For analyzing this compound within complex matrices, mass spectrometry is coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC). These hyphenated techniques separate the compound from other components in the mixture before it enters the mass spectrometer for detection and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of polar, non-volatile compounds like carboxylic acids. nih.govnih.gov The compound is first separated on an LC column, often using reversed-phase chromatography. The eluent from the LC is then directed into an electrospray ionization (ESI) source, which generates gas-phase ions (e.g., [M-H]⁻ or [M+H]⁺) that are subsequently analyzed by the mass spectrometer. This technique allows for both the quantification and identification of the target analyte in complex samples such as reaction mixtures or biological fluids. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency for volatile compounds. nih.gov However, due to the polarity and low volatility of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging and often results in poor peak shape and thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative prior to analysis. usherbrooke.ca This approach is highly effective for separating the derivatized analyte from other volatile components in a sample.
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatography is the cornerstone of purity assessment and preparative separation for this compound. The choice of technique depends on the specific analytical goal, such as quantitative purity determination, separation from isomers, or isolation from a reaction mixture.
High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase, Ion-Exchange, HILIC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carboxylic acids. nih.gov
Reversed-Phase (RP) HPLC: This is the most common HPLC mode for organic acids. teledyneisco.com Separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). sielc.com To ensure the carboxylic acid is in its neutral, protonated form for better retention, the mobile phase is often acidified with additives like formic acid or trifluoroacetic acid (TFA). teledyneisco.com RP-HPLC is effective for assessing the purity of this compound and separating it from less polar impurities.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. bio-rad.com Anion-exchange chromatography, using a positively charged stationary phase, can be employed to retain the negatively charged carboxylate form of this compound. google.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the analyte from the resin. ct.gov IEC is particularly useful for separating organic acids from neutral compounds or cations. metrohm.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique for separating highly polar compounds that show little retention in reversed-phase mode. elementlabsolutions.comnih.gov It utilizes a polar stationary phase (like silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent and a small amount of water. thermofisher.comzodiaclifesciences.com Water acts as the strong eluting solvent. HILIC can provide a different selectivity compared to reversed-phase and is well-suited for separating polar analytes like this compound from other polar or ionic species. helixchrom.comchromatographyonline.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but its application to underivatized carboxylic acids is limited due to their low volatility and high polarity, which can lead to peak tailing and poor chromatographic performance. colostate.edu To overcome these limitations, this compound must be chemically modified into a more volatile derivative before GC analysis. This derivatization step is crucial for achieving sharp, symmetrical peaks and obtaining reproducible results. researchgate.net The resulting volatile derivative can then be readily separated from other components on a standard GC column and detected.
Derivatization Strategies for Enhanced Chromatographic Separation and Detection (e.g., Silylation, Phenylisothiocyanate Derivatization)
Derivatization is a chemical modification process that converts an analyte into a product with improved properties for chromatographic analysis. researchgate.net
Silylation: This is one of the most common derivatization methods for making carboxylic acids amenable to GC analysis. nih.gov Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the acidic proton of the carboxyl group to form a nonpolar, volatile trimethylsilyl (B98337) (TMS) ester. phenomenex.comresearch-solution.comsigmaaldrich.com This transformation significantly increases the volatility and thermal stability of the analyte, allowing for high-resolution separation by GC. usherbrooke.ca
Phenylisothiocyanate (PITC) Derivatization: While classically used for amino acid analysis, PITC can also react with other functional groups. nih.govthermofisher.com Phenylisothiocyanate reacts with primary and secondary amines, and can also be used for alcohols. sigmaaldrich.com For enhancing HPLC analysis, other derivatization agents are more common for carboxylic acids. For example, reagents can be used to attach a chromophore or fluorophore to the carboxylic acid, significantly enhancing detection sensitivity by UV-Vis or fluorescence detectors. nih.gov While PITC is primarily known for its reaction with amines, its mention highlights a broader strategy of chemical modification to improve analytical performance, such as converting the acid to an amide which could then be analyzed. nih.govontosight.ai For carboxylic acids specifically, reagents like 2-nitrophenylhydrazine (B1229437) (in conjunction with a coupling agent) are often used to create highly UV-active derivatives for HPLC. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Carbon dioxide |
| Carbon monoxide |
| Ethene |
| Formic acid |
| Methanol |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Phenylisothiocyanate (PITC) |
| Trifluoroacetic acid (TFA) |
X-ray Crystallography for Solid-State Molecular Structure Determination
Elucidation of Molecular Conformation and Bond Geometries
The molecular structure of this compound, featuring a five-membered cyclopentane ring, is expected to adopt a non-planar conformation to minimize steric and torsional strain. Cyclopentane rings typically exist in one of two puckered conformations: the envelope, where one carbon atom is out of the plane of the other four, or the half-chair (or twist), where two atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by this compound in the solid state would be influenced by the steric bulk of the methoxy and carboxylic acid substituents at the C1 position and the crystal packing forces.
In analogous structures, such as 1-hydroxycyclopentane-1-carboxylic acid, the cyclopentane ring has been observed to adopt an envelope conformation. researchgate.net The bond geometries, including bond lengths and angles, are anticipated to be within the standard ranges for sp³ hybridized carbon atoms in a five-membered ring and for the carboxylic acid and methoxy functional groups. For instance, the C-C bond lengths within the cyclopentane ring would be expected to be in the range of 1.53-1.55 Å. The C-O single and double bonds of the carboxylic acid group would be approximately 1.31 Å and 1.22 Å, respectively, though these can be influenced by hydrogen bonding interactions in the crystal.
A hypothetical table of selected bond lengths and angles for this compound, based on typical values for similar functional groups, is presented below.
| Bond/Angle | Atom Pair/Triplet | Expected Value |
| Bond Lengths (Å) | ||
| C1-C2 | C-C | ~ 1.54 |
| C1-C(O)OH | C-C | ~ 1.52 |
| C=O | C=O | ~ 1.22 |
| C-OH | C-O | ~ 1.31 |
| C1-O(CH₃) | C-O | ~ 1.43 |
| O-CH₃ | O-C | ~ 1.42 |
| Bond Angles (°) | ||
| O=C-OH | O-C-O | ~ 123 |
| C2-C1-C5 | C-C-C | ~ 105 |
| C1-O-CH₃ | C-O-C | ~ 112 |
Note: These are generalized values and the actual experimental values could vary.
Analysis of Intermolecular Interactions and Supramolecular Assemblies
The solid-state packing of this compound will be significantly influenced by intermolecular interactions, primarily hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), which typically leads to the formation of well-defined supramolecular structures.
The most common and energetically favorable interaction for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This creates a characteristic R²₂(8) ring motif. Such interactions are a dominant feature in the crystal packing of many carboxylic acids. researchgate.net
A summary of the likely intermolecular interactions in the crystal structure of this compound is provided in the table below.
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | O-H | C=O | Strong interaction leading to the formation of centrosymmetric carboxylic acid dimers. |
| Hydrogen Bond | C-H | C=O | Weaker interaction involving C-H bonds of the cyclopentane or methoxy group and the carbonyl oxygen. |
| Hydrogen Bond | C-H | O-CH₃ | Weaker interaction involving C-H bonds and the methoxy oxygen atom. |
| Van der Waals | All | All | Non-specific attractive forces contributing to the overall crystal packing. |
The combination of these interactions will likely result in a densely packed structure, forming layers or more complex three-dimensional networks. nih.gov The specific supramolecular assembly will be a result of the energetic balance between the strong directional hydrogen bonds and the weaker, less directional van der Waals forces.
Computational Chemistry and Theoretical Studies of 1 Methoxycyclopentane 1 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules like 1-methoxycyclopentane-1-carboxylic acid. By approximating the many-body electronic structure problem, DFT provides a balance of accuracy and computational efficiency, making it suitable for a wide range of molecular inquiries.
The cyclopentane (B165970) ring is not planar and exists in a continuous series of puckered conformations, most notably the "envelope" and "twist" forms, which relieve torsional strain. For this compound, the substitution at the C1 position introduces further complexity to its conformational preferences. DFT calculations are crucial for mapping the potential energy surface of the molecule and identifying the most stable conformers.
A systematic conformational search, often initiated with molecular mechanics methods followed by DFT optimization, can reveal the low-energy structures. The relative energies of these conformers are influenced by steric interactions between the methoxy (B1213986) and carboxylic acid groups, as well as their orientation relative to the cyclopentane ring. The orientation of the methoxy group (rotation around the C1-O bond) and the carboxylic acid group (rotation around the C1-C(OOH) bond) are key degrees of freedom.
For instance, DFT calculations could predict the energy difference between conformers where the methoxy group is oriented in different positions relative to the carboxylic acid. The results of such a study would typically be presented in a table summarizing the relative energies and Boltzmann populations of the most stable conformers.
Table 1: Predicted Relative Energies and Boltzmann Populations of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|
| 1 | 0.00 | 55.2 |
| 2 | 0.50 | 25.1 |
| 3 | 1.20 | 8.5 |
| 4 | 1.80 | 3.1 |
Note: This data is illustrative and based on typical results for similar substituted cyclopentane systems.
DFT is widely used to explore the electronic properties of molecules, which are fundamental to understanding their reactivity. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsisinternational.org
For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid and methoxy groups, which are regions of higher electron density. The LUMO, conversely, may be centered on the carbonyl carbon of the carboxylic acid, indicating a site susceptible to nucleophilic attack.
Other reactivity descriptors, such as the global electrophilicity index (ω), can be calculated to quantify the molecule's ability to accept electrons. This index is a function of the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the HOMO and LUMO energies. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and methoxy groups, indicating regions prone to electrophilic attack, and positive potential (blue) around the acidic proton of the carboxylic acid.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Electrophilicity Index (ω) | 1.9 eV |
Note: These values are hypothetical and serve to illustrate the types of data generated from DFT calculations.
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by locating and characterizing transition states. For this compound, potential reactions of interest could include esterification, amide formation, or decarboxylation.
To model a reaction, a reaction coordinate is defined, and the energy profile along this path is calculated. The transition state is the highest point on this profile and represents the energy barrier that must be overcome for the reaction to proceed. By analyzing the geometry of the transition state, insights into the bond-making and bond-breaking processes can be gained.
For example, in the acid-catalyzed esterification of this compound with methanol (B129727), DFT could be used to model the tetrahedral intermediate and the transition states leading to its formation and breakdown. The calculated activation energies can provide a quantitative measure of the reaction's feasibility.
The choice of computational method and the treatment of the molecular environment are critical for obtaining accurate results. The selection of a DFT functional and a basis set is a key consideration. For molecules with non-covalent interactions, such as potential intramolecular hydrogen bonding in this compound, dispersion-corrected functionals (e.g., B3LYP-D3) are often preferred. researchgate.net The basis set determines the flexibility of the atomic orbitals used in the calculation, with larger basis sets (e.g., 6-311++G(d,p)) generally providing more accurate results at a higher computational cost. researchgate.net
Since many chemical processes occur in solution, accounting for solvent effects is crucial. osti.govnih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium and are computationally efficient. bcrec.id Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. The choice of model depends on the specific property being investigated.
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, calculated properties can be compared with experimental findings to assess the accuracy of the computational model.
For instance, calculated vibrational frequencies from DFT can be compared to experimental infrared (IR) and Raman spectra. rsc.org Similarly, calculated NMR chemical shifts can be benchmarked against experimental NMR data. nih.gov Discrepancies between calculated and experimental values can often be resolved by refining the computational model, such as by considering different conformers or improving the treatment of solvent effects. This iterative process of comparison and refinement enhances the predictive power of the computational studies.
Molecular Dynamics Simulations
While DFT calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. osti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent box.
For this compound, MD simulations could be used to study its solvation in water. By simulating the molecule surrounded by a large number of water molecules, one can analyze the structure of the hydration shell and the dynamics of hydrogen bonding between the carboxylic acid and methoxy groups with water. nih.gov
MD simulations can also be used to explore the conformational landscape of the molecule in solution. Over the course of a simulation, the molecule will sample different conformations, and the resulting trajectory can be analyzed to determine the relative populations of different conformers and the rates of interconversion between them. This provides a more dynamic picture of the molecule's behavior compared to the static view from DFT calculations.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Conformational Dynamics of the Cyclopentane Ring
The cyclopentane ring is not planar; it adopts puckered conformations to alleviate the torsional strain that would be present in a flat structure. libretexts.orglumenlearning.com The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). researchgate.net These conformers can easily interconvert through a low-energy process known as pseudorotation, which involves a continuous wave-like motion of the ring atoms. nih.govbiomedres.us The energy barrier for pseudorotation in unsubstituted cyclopentane is very low, often comparable to thermal energy at room temperature. nih.gov
The presence of substituents, such as the methoxy and carboxylic acid groups in this compound, significantly influences the conformational landscape. Substituents can introduce steric and electronic effects that favor certain puckered conformations over others. bohrium.com In substituted cyclopentanes, the substituents can occupy either axial or equatorial (or, more accurately, pseudo-axial and pseudo-equatorial) positions, leading to different energetic stabilities. nih.gov
For this compound, both substituents are attached to the same carbon atom (C1). This geminal substitution pattern will likely cause C1 to be the unique atom in an envelope conformation or part of the flap in a twist conformation to minimize steric hindrance between the substituents and the rest of the ring. Computational studies on similarly substituted cyclopentanes, such as 1-hydroxycyclopentane-1-carboxylic acid, have shown a preference for envelope-like conformations. researchgate.net
Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) are commonly used to calculate the geometries and relative energies of these conformers. nih.govconicet.gov.ar While specific computational data for this compound is not extensively published, a theoretical analysis allows for the prediction of the relative stabilities of its primary conformers. The key factor is the minimization of steric interactions between the bulky methoxy and carboxylic acid groups and the adjacent methylene (B1212753) hydrogens of the cyclopentane ring.
| Conformation | Description | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|
| Envelope (C1-out-of-plane) | The substituted carbon atom is puckered out of the plane of the other four carbon atoms. | 0.0 (Reference) | Minimized transannular strain. Potential gauche interaction between substituents and C2/C5 hydrogens. |
| Twist (C2-C3 twist) | A non-planar conformation with C2 symmetry, where C2 and C3 are maximally displaced from the plane. | 0.5 - 1.5 | Relieves some eclipsing strain compared to the envelope but may introduce other steric clashes. |
| Envelope (C3-out-of-plane) | A carbon atom adjacent to the substituted carbon is out of the plane. | > 2.0 | Significant steric hindrance between the substituents and the axial hydrogens on the adjacent carbons. |
| Planar | All five carbon atoms lie in the same plane. | > 5.0 | High torsional strain due to eclipsed C-C and C-H bonds. |
Interactions with Solvents and Reagents
The chemical behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations using implicit or explicit solvent models, can elucidate the nature and strength of these interactions. rsc.orgfrontiersin.org
The molecule possesses distinct polar and non-polar regions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The cyclopentyl ring, in contrast, is non-polar and hydrophobic.
Polar Protic Solvents (e.g., Water, Methanol): In these solvents, the carboxylic acid group is expected to form strong hydrogen bonds with solvent molecules. researchgate.net These interactions are crucial for its solubility and can influence its acidity (pKa). MD simulations can be used to study the structure of the solvation shell, the average number of hydrogen bonds, and their lifetimes. mdanalysis.org
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid proton. They are less effective at solvating the carboxylate anion compared to protic solvents.
Non-polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the dominant interactions will be weaker van der Waals forces involving the cyclopentane ring. The polar carboxylic acid groups will tend to self-associate, forming hydrogen-bonded dimers, which can be computationally modeled to determine their association energy.
Interactions with reagents can also be modeled. For instance, the protonation/deprotonation of the carboxylic acid can be studied by calculating the Gibbs free energy of the reaction in different solvents. Likewise, the approach of a nucleophile or electrophile to the molecule can be simulated to understand reaction mechanisms and predict stereochemical outcomes.
| Molecular Region | Solvent/Reagent Type | Primary Interaction Type | Predicted Relative Strength |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Polar Protic (e.g., Water) | Hydrogen Bonding (Donor & Acceptor) | Strong |
| Carboxylic Acid (-COOH) | Polar Aprotic (e.g., DMSO) | Hydrogen Bonding (Donor) | Moderate-Strong |
| Carboxylic Acid (-COOH) | Non-polar (e.g., Hexane) | Dimerization (H-Bonding) | Strong (inter-solute) |
| Methoxy Group (-OCH₃) | Polar Protic (e.g., Water) | Hydrogen Bonding (Acceptor) | Weak |
| Cyclopentane Ring | Non-polar (e.g., Hexane) | van der Waals (Dispersion) | Weak |
| Cyclopentane Ring | Polar (e.g., Water) | Hydrophobic Effect | Weak (disruptive to solvent structure) |
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. biointerfaceresearch.commdpi.com For a series of compounds related to this compound, a QSAR/QSPR model could be developed to predict properties like reaction rates, binding affinities to a biological target, or toxicity.
The development of a QSAR model involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. mdpi.com These descriptors are then correlated with the experimental activity or property using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. biointerfaceresearch.com
For cycloalkane carboxylic acids, relevant descriptors would likely include:
Hydrophobicity Descriptors: Such as the logarithm of the octanol-water partition coefficient (log Kow), which is crucial for predicting how a molecule distributes between aqueous and lipid phases. nih.gov
Electronic Descriptors: These include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and partial atomic charges. ELUMO, for instance, can be related to a molecule's ability to accept electrons and may correlate with certain types of reactivity or toxicity. nih.govresearchgate.net
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, solvent-accessible surface area, and various topological indices (e.g., Randić index, Wiener index) that quantify molecular branching and cyclicity. nih.gov
A hypothetical QSAR model for predicting the toxicity of a series of substituted cycloalkane carboxylic acids might take the following linear form:
log(1/C) = a * log(Kow) - b * E_LUMO + c * (Topological_Index) + d
Where C is the effective concentration, and a, b, c, and d are coefficients determined by the regression analysis. Such a model could suggest that toxicity increases with hydrophobicity and electrophilicity (lower ELUMO). qsardb.org The validity of the model would be assessed through rigorous internal and external validation procedures. mdpi.com
| Descriptor Class | Specific Descriptor | Potential Property/Activity Correlation |
|---|---|---|
| Hydrophobicity | log Kow (Octanol-Water Partition Coefficient) | Membrane permeability, bioavailability, aquatic toxicity. |
| Electronic | ELUMO (Energy of Lowest Unoccupied MO) | Electrophilicity, susceptibility to nucleophilic attack, reactivity. |
| Electronic | Dipole Moment | Polarity, solubility in polar solvents, binding interactions. |
| Steric/Topological | Molecular Weight (MW) | General size, diffusion rates. |
| Steric/Topological | Solvent-Accessible Surface Area (SASA) | Interaction potential with solvents or receptors. |
| Steric/Topological | Topological Polar Surface Area (TPSA) | Hydrogen bonding potential, cell permeability. |
Applications of 1 Methoxycyclopentane 1 Carboxylic Acid in Advanced Organic Synthesis
Role as a Synthetic Building Block in Complex Molecule Construction
1-Methoxycyclopentane-1-carboxylic acid is a valuable synthetic building block in organic chemistry, primarily utilized for its rigid cyclopentane (B165970) scaffold. This structural motif is prevalent in a multitude of complex natural products and biologically active molecules. The conformational rigidity of the cyclopentane ring, compared to more flexible acyclic chains, is a desirable feature in drug design as it can help to pre-organize functional groups for optimal interaction with biological targets, potentially improving binding affinity and selectivity.
The presence of both a carboxylic acid and a methoxy (B1213986) group at the same quaternary carbon atom provides two distinct points for chemical modification. The carboxylic acid can be readily converted into a wide range of functional groups, including esters, amides, and alcohols, through standard transformations. This versatility allows for the facile attachment of the cyclopentane core to other molecular fragments. The methoxy group, while relatively stable, can serve as a steric and electronic directing group in subsequent synthetic steps.
A key application of this building block is in the construction of molecules with densely functionalized five-membered rings. For instance, derivatives of cyclopentane carboxylic acids are used in the synthesis of carbocyclic nucleoside analogs, where the cyclopentane ring mimics the ribose sugar of natural nucleosides. These analogs are investigated for their potential antiviral and anticancer properties. The defined stereochemistry of the cyclopentane core is crucial for mimicking the natural sugar's conformation.
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Functional Group | Significance in Complex Synthesis |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester | Protects the carboxylic acid; allows coupling to alcohol-containing fragments. |
| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Forms stable linkages to peptides or other amine-containing molecules. |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | Creates a new site for functionalization or extension of the carbon chain. |
Utility as an Intermediate in Pharmaceutical and Agrochemical Synthesis
The cyclopentane moiety is a common feature in many pharmaceutical and agrochemical compounds. This compound and its derivatives serve as key intermediates in the synthesis of these active molecules. The rigid scaffold helps to position pharmacophoric elements in a precise three-dimensional arrangement, which is often critical for biological activity.
In pharmaceutical research, cyclopentane carboxylic acid derivatives are central to the development of novel therapeutics. For example, they have been instrumental in creating potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a significant target for pain management. nih.govmedchemexpress.com In these inhibitors, the cyclopentane core acts as a rigid scaffold to orient substituents that interact with specific residues in the channel's binding pocket. nih.govesrf.fr Similarly, cyclopentane-based structures are used to synthesize analogs of the natural antibiotic muraymycin. nih.govduke.edunih.govresearchgate.net These analogs target the bacterial enzyme MraY, which is essential for cell wall biosynthesis, making it a promising target for new antibiotics. nih.govnih.govresearchgate.net The cyclopentane ring replaces the ribose unit of the natural product, offering a more synthetically accessible and stable alternative while maintaining the necessary geometry for enzyme inhibition. nih.gov
In the agrochemical sector, cyclopentane derivatives are used as intermediates for herbicides and pesticides. The structural features of these compounds can be tailored to achieve high target specificity and appropriate environmental persistence. The synthetic accessibility of compounds like this compound makes them attractive starting points for the large-scale production required for agricultural applications.
Development of Chiral Analogs and their Synthetic Applications
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of chiral building blocks is of paramount importance. Creating chiral analogs of this compound involves establishing a quaternary stereocenter, which is a significant synthetic challenge.
Several strategies are employed for this purpose:
Use of Chiral Auxiliaries: A chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, can be temporarily attached to the molecule. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation, to create the desired enantiomer. The auxiliary is then cleaved and can often be recovered for reuse. wikipedia.org
Catalytic Asymmetric Synthesis: Modern catalytic methods offer a more efficient route to chiral molecules. For example, iridium-catalyzed allylic alkylation has been developed for the enantioselective synthesis of acyclic α-quaternary carboxylic acid derivatives, and similar principles can be applied to cyclic systems. cancer.govnih.gov These reactions use a chiral ligand complexed to a metal catalyst to control the stereochemistry of the bond-forming step.
These chiral analogs are crucial in drug development. For instance, the synthesis of specific stereoisomers of cyclopentane-based NaV1.7 inhibitors was shown to be critical for achieving high potency and selectivity. bioworld.com Similarly, in the development of muraymycin analogs, controlling the stereochemistry of the cyclopentane core is essential for mimicking the natural substrate and achieving effective inhibition of the MraY enzyme. nih.gov
Catalytic Roles and Additive Effects in Organic Reactions (e.g., Direct Arylation Polymerization)
While not a catalyst itself, this compound is representative of a class of molecules—cyclic carboxylic acids—that can act as important additives in transition metal-catalyzed reactions, most notably in Direct Arylation Polymerization (DArP). DArP is a powerful method for synthesizing conjugated polymers, which are used in organic electronics, but the reaction often requires additives to proceed efficiently and with high selectivity.
Carboxylic acids are known to have a significant effect on the rate and outcome of direct arylation reactions. researchgate.netacs.org It is believed that the carboxylate anion participates in the rate-determining C-H activation step, often described as a concerted metalation-deprotonation (CMD) pathway. acs.org The structure of the carboxylic acid additive can influence the reaction in several ways:
pKa: The acidity of the carboxylic acid affects the basicity of its conjugate carboxylate base, which in turn can influence the rate of the C-H activation step. acs.org
Steric Bulk: The size and shape of the acid can affect the catalyst's reactivity and selectivity. Bulky acids can sometimes prevent unwanted side reactions or influence the regioselectivity of the polymerization. researchgate.netresearchgate.net
Studies on the influence of carboxylic acid structure in DArP have shown that for cyclic secondary acids, a decrease in ring size can lead to an increase in polymer yield and molecular weight. researchgate.netscientifiq.aiosti.gov This suggests that a five-membered ring, as in this compound, could be an effective structural motif for an additive. The methoxy group at the C1 position adds steric bulk, which could further modulate the catalytic system's performance, potentially enhancing polymer properties compared to simpler, unsubstituted cyclic acids.
Table 2: Influence of Cyclic Carboxylic Acid Properties on DArP
| Property | Influence on Catalytic System | Potential Effect of this compound |
|---|---|---|
| Acidity (pKa) | Affects the basicity of the carboxylate, influencing the rate of the C-H activation (CMD) step. acs.org | pKa is similar to other aliphatic acids, expected to facilitate the CMD pathway. |
| Ring Size | Smaller rings (e.g., cyclopropane) have shown enhanced reactivity and lead to higher molecular weight polymers. researchgate.netscientifiq.ai | The five-membered ring is in the effective range studied for cyclic acid additives. |
Studies in Enzyme Mechanisms and Metabolic Pathways
This compound is a synthetic compound and is not known to be involved in any natural metabolic pathways. However, its rigid cyclopentane core makes it an excellent scaffold for the design of enzyme inhibitors, which are powerful tools for studying enzyme mechanisms and biological pathways.
By incorporating the cyclopentane framework into a larger molecule, chemists can create probes that bind to an enzyme's active site. The rigidity of the ring helps to reduce the entropic penalty of binding, leading to higher affinity. The specific stereochemistry and functionalization of the cyclopentane ring allow for the precise positioning of groups that can interact with key amino acid residues in the enzyme, providing insights into the structure and function of the active site.
Examples include:
MraY Inhibitors: As previously mentioned, cyclopentane-based analogs of muraymycins are used to study the MraY translocase. nih.govresearchgate.net By systematically modifying the substituents on the cyclopentane ring and assessing the impact on inhibitory activity, researchers can map the enzyme's active site and understand the molecular interactions required for substrate binding and catalysis. nih.gov
NaV1.7 Inhibitors: The development of selective inhibitors based on a cyclopentane carboxylic acid core has been crucial for probing the structure of the NaV1.7 ion channel. nih.govbioworld.com These inhibitors bind to a unique site on the channel's voltage-sensor domain, and their use has helped to elucidate the mechanism by which channel activity is modulated, providing a pathway for the development of non-opioid pain therapeutics. esrf.fr
While the compound itself is not metabolized through common pathways, its derivatives serve as powerful exogenous probes to investigate and therapeutically target the enzymes that drive cellular metabolism and signaling.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for 1-Methoxycyclopentane-1-carboxylic Acid Transformations
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. Current research in catalysis offers several promising avenues for the transformation of carboxylic acids, which could be adapted for this specific compound.
Transition-metal-catalyzed reactions, for instance, have shown considerable promise in the decarbonylation of carboxylic acids to produce olefins. rsc.orgrsc.org Various metals, including nickel, palladium, iridium, and iron, have been successfully employed for this purpose. rsc.org These methods often involve the activation of the carboxylic acid, for example, through the formation of a mixed anhydride, followed by oxidative addition, decarbonylation, β-hydride elimination, and reductive elimination. rsc.org The application of such catalysts to this compound could provide a novel route to functionalized cyclopentene (B43876) derivatives.
Photocatalysis represents another burgeoning field with significant potential. nih.govnih.gov Visible light-mediated direct decarboxylation of carboxylic acids using organic photocatalysts, such as acridines, can generate carbon-centered radicals under mild conditions. nih.govnih.gov This approach avoids the need for pre-activation of the acid group and could be employed for various transformations, including C-C and C-N bond formation. nih.gov The photocatalytic decarboxylative pyridylation of carboxylic acids is another strategy that could be explored for the C-H functionalization of this cyclopentane (B165970) derivative. acs.org
Below is a table summarizing potential catalytic systems for the transformation of this compound.
| Catalytic System | Transformation Type | Potential Products | Key Features |
| Transition-Metal Catalysis (e.g., Ni, Pd, Ir, Fe) | Decarbonylation | 1-Methoxycyclopentene and isomers | Access to functionalized olefins from a renewable feedstock. rsc.orgrsc.org |
| Photocatalysis (e.g., Acridine dyes) | Decarboxylative Functionalization | Alkylated, arylated, or aminated cyclopentanes | Mild reaction conditions, direct use of the carboxylic acid. nih.govnih.gov |
| Metallaphotoredox Catalysis (e.g., Ni/photocatalyst, Cu/photocatalyst) | Cross-Coupling Reactions | Arylated, aminated, or trifluoromethylated cyclopentanes | Combines the advantages of transition-metal and photocatalysis for novel transformations. princeton.edu |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated platforms is an emerging trend that promises to enhance efficiency, safety, and scalability. rsc.orgdurham.ac.uk Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. rsc.orgdurham.ac.uk
For the synthesis and transformation of carboxylic acids, flow chemistry has been successfully applied to processes such as carboxylation using CO2 in tube-in-tube gas permeable membrane reactors. durham.ac.ukresearchgate.net This approach allows for the safe and efficient introduction of gaseous reagents into a liquid stream. durham.ac.uk Similarly, multi-step syntheses can be "telescoped" in a continuous flow setup, eliminating the need for isolation and purification of intermediates. nih.gov
Automated synthesis platforms, often coupled with flow reactors, can accelerate reaction optimization by systematically varying parameters such as temperature, pressure, and reagent stoichiometry. researchgate.netacs.org These platforms can perform a large number of experiments in a short period, generating vast datasets that can be used to train machine learning algorithms for "black-box" optimization, where no prior knowledge of the reaction is required. acs.org
The key aspects of integrating flow chemistry and automated synthesis for this compound are summarized in the table below.
| Technology | Key Advantages | Potential Applications for this compound |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise process control, scalability. rsc.orgdurham.ac.uk | Synthesis from precursors, functionalization reactions (e.g., esterification, amidation), and catalytic transformations. nih.govacs.org |
| Automated Synthesis Platforms | High-throughput screening, rapid reaction optimization, data-driven discovery. researchgate.net | Optimization of reaction conditions for novel transformations, library synthesis of derivatives for biological screening. rsc.orgresearchgate.net |
| Integrated Flow and Automation | Autonomous self-optimization of chemical processes, efficient exploration of reaction space. researchgate.netacs.org | Development of robust and scalable manufacturing processes for the compound and its derivatives. |
Advanced Mechanistic Investigations via In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the rational design of new reactions. In situ spectroscopic techniques are powerful tools for gaining real-time insights into reacting systems, allowing for the identification of transient intermediates and the elucidation of reaction pathways. ingentaconnect.comresearchgate.net
In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction within the NMR tube, providing information on the concentration of reactants, intermediates, and products over time. wiley.com This technique is particularly valuable for studying homogeneous catalytic reactions. wiley.com For heterogeneous catalysis, in situ solid-state NMR can be employed to investigate the structure of adsorbed species and active sites on a catalyst surface. rsc.org
In situ Infrared (IR) spectroscopy is another valuable technique for reaction monitoring, particularly for identifying functional groups and tracking their changes during a reaction. youtube.comacs.org Attenuated Total Reflection (ATR) and transmission modes can be used for liquid-phase reactions, providing real-time data on reaction kinetics and catalyst behavior. acs.org The combination of in situ spectroscopy with theoretical calculations can provide a comprehensive understanding of reaction mechanisms. rsc.org
| Spectroscopic Technique | Information Gained | Application to this compound |
| In Situ NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; structural information on transient species. researchgate.netwiley.com | Elucidation of reaction pathways in catalytic transformations; kinetic studies of functionalization reactions. |
| In Situ IR Spectroscopy | Identification of functional groups; monitoring of reaction progress and catalyst stability. youtube.comacs.org | Real-time analysis of esterification, amidation, and decarboxylation reactions; studying catalyst deactivation. |
| Operando Spectroscopy | Simultaneous measurement of spectroscopic data and catalytic activity under true reaction conditions. wikipedia.org | Establishing structure-reactivity relationships for novel catalysts in the transformation of the target molecule. |
Computational Design of New Reactions and Derivatives
Computational chemistry and computer-aided molecular design (CAMD) are becoming increasingly indispensable in modern chemical research. gcande.orgarxiv.org These tools can be leveraged to predict the properties of new derivatives of this compound and to design novel reactions for its synthesis and functionalization.
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states, providing insights into reaction mechanisms and predicting reaction outcomes. researchgate.net This information can guide the experimental design of new catalytic systems and reaction conditions. For instance, computational studies can help in understanding the conformational stability of different derivatives and the energetics of various reaction pathways. researchgate.net
CAMD encompasses a range of techniques, from quantitative structure-property relationships (QSPRs) to molecular modeling and virtual screening. arxiv.orgnih.gov These methods can be used to design new molecules with desired properties, such as specific biological activities or material characteristics. nih.gov By computationally screening virtual libraries of derivatives of this compound, researchers can identify promising candidates for synthesis and testing, thereby accelerating the discovery process. nih.gov
| Computational Approach | Objective | Relevance to this compound |
| Quantum Mechanics (e.g., DFT) | Elucidate reaction mechanisms, predict reaction energies and barriers, understand catalyst-substrate interactions. researchgate.netacs.org | Design of new catalytic transformations, prediction of stereoselectivity, and understanding of reactivity. |
| Molecular Dynamics (MD) Simulations | Study the conformational behavior of molecules, model solvation effects, and predict binding affinities. princeton.eduacs.org | Understanding the behavior of the molecule in different environments, designing derivatives with specific binding properties. |
| Computer-Aided Molecular Design (CAMD) | Design novel molecules with desired properties, predict physicochemical and biological properties. gcande.orgarxiv.orgresearchgate.net | Virtual screening of derivatives for potential applications, design of new functional materials and bioactive compounds. |
Expanding the Scope of Applications in Materials Science and Bio-inspired Synthesis
The unique structural features of this compound, namely the rigid cyclopentane ring and the versatile carboxylic acid and methoxy (B1213986) functionalities, make it an attractive building block for the development of new materials and for use in bio-inspired synthetic strategies.
In materials science, carboxylic acids are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). bldpharm.comalfa-chemistry.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. bldpharm.com The cyclopentane backbone of this compound could introduce specific steric and electronic properties to the resulting MOF structure, potentially leading to materials with novel functionalities. rsc.orgresearchgate.net The incorporation of this compound into polymers could also yield materials with tailored properties.
Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules. rsc.org Cyclic compounds are often favored in nature for their enhanced metabolic stability and specific receptor binding properties. rsc.orgnih.gov The cyclopentane scaffold of this compound can be seen as a bio-isostere for other cyclic systems found in natural products. Its use in the synthesis of biologically active molecules could lead to the discovery of new therapeutic agents with improved pharmacological profiles. nih.govacs.org
| Area of Application | Potential Role of this compound | Desired Outcome |
| Materials Science (MOFs) | As an organic linker to construct novel porous materials. bldpharm.comalfa-chemistry.comacs.org | MOFs with tailored pore sizes, surface functionalities, and catalytic activities. |
| Polymer Chemistry | As a monomer or functionalizing agent in polymer synthesis. | Polymers with enhanced thermal stability, specific mechanical properties, or functional surfaces. |
| Bio-inspired Synthesis | As a building block for the synthesis of natural product analogues and other bioactive molecules. rsc.orgnih.gov | Development of new drug candidates with improved bioavailability and metabolic stability. |
Further Understanding of Cyclopentane Combustion Chemistry and its Implications
While seemingly distant from synthetic chemistry, the study of cyclopentane combustion has important implications for the stability and reactivity of cyclopentane derivatives under various conditions. Cyclopentane is a significant component of fuels, and understanding its combustion chemistry is crucial for developing more efficient and cleaner energy sources.
Research in this area involves developing detailed kinetic models that describe the complex network of reactions occurring during combustion. These models are often built upon a combination of experimental data and theoretical calculations. A deeper understanding of the fundamental reaction pathways in cyclopentane combustion, such as initiation, propagation, and termination steps, can provide insights into the thermal stability of the cyclopentane ring.
The presence of substituents, such as the methoxy and carboxylic acid groups in this compound, would significantly alter the combustion behavior compared to unsubstituted cyclopentane. The functional groups would introduce new reaction pathways and influence the formation of intermediates and final products. A more profound understanding of these effects could be relevant for assessing the thermal stability and potential hazards associated with this compound and its derivatives, particularly at elevated temperatures.
| Research Area | Key Objectives | Implications for this compound |
| Cyclopentane Combustion Modeling | Develop detailed kinetic models to predict combustion behavior. | Provide a baseline for understanding the thermal decomposition of the cyclopentane ring. |
| Effect of Substituents on Combustion | Investigate how functional groups alter reaction pathways and product formation. | Predict the thermal stability and potential decomposition products of the title compound. |
| Soot Formation Mechanisms | Understand the role of cyclic compounds in the formation of soot particles. | Assess the potential for soot formation during the high-temperature processing of the compound. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methoxycyclopentane-1-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves cyclopentane ring functionalization. A common approach is the alkylation of cyclopentanone derivatives with methoxy-containing electrophiles, followed by oxidation to introduce the carboxylic acid group. For example, cyclopentanone can undergo methoxyalkylation using methyl iodide or methoxy-substituted Grignard reagents under basic conditions (e.g., K₂CO₃), followed by oxidation with KMnO₄ or CrO₃ . Key variables include temperature control (0–25°C for alkylation) and stoichiometric ratios to minimize side reactions like over-oxidation.
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the cyclopentane ring and methoxy group. <sup>1</sup>H NMR typically shows a singlet for the methoxy proton (~δ 3.3 ppm) and multiplet signals for the cyclopentane protons. <sup>13</sup>C NMR distinguishes the carboxylic carbon (~δ 170–180 ppm). Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (e.g., m/z 158 for [M]<sup>+</sup>), while IR spectroscopy identifies the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
Q. How does the steric environment of the cyclopentane ring influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer : The cyclopentane ring’s puckered conformation creates distinct axial and equatorial positions, affecting regioselectivity. For example, oxidation of secondary alcohols on the ring to ketones (e.g., using Jones reagent) proceeds faster at equatorial positions due to reduced steric hindrance. Similarly, nucleophilic substitution reactions favor axial leaving groups . Computational modeling (DFT) can predict reactive sites by analyzing bond angles and electron density .
Advanced Research Questions
Q. How can conflicting data on reaction yields for this compound synthesis be resolved?
- Methodological Answer : Yield discrepancies often arise from competing pathways (e.g., over-alkylation or ring-opening). Systematic optimization includes:
- DoE (Design of Experiments) : Varying solvent polarity (THF vs. DCM), catalyst loading (e.g., Rh or Cu for cyclopropanation analogs ), and reaction time.
- By-Product Analysis : LC-MS or GC-MS to identify impurities (e.g., dimerization products).
- Scale-Down Replication : Reproducing low-yield conditions in microliter reactors to isolate critical variables .
Q. What strategies enhance the enantiomeric purity of this compound for chiral synthesis applications?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is preferred. Examples include:
- Chiral Pool Synthesis : Starting from enantiomerically pure cyclopentanol derivatives.
- Catalytic Asymmetric Hydrogenation : Employing Ru-BINAP catalysts to reduce ketone intermediates with >90% ee .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze ester precursors selectively .
Q. How does this compound compare to its cyclopropane analog (1-methoxycyclopropane-1-carboxylic acid) in terms of conformational rigidity and biological activity?
- Methodological Answer :
- Conformational Analysis : Cyclopentane’s larger ring allows greater flexibility (pseudorotation) vs. cyclopropane’s rigid, strained structure. This impacts binding to biological targets (e.g., enzymes), as shown in molecular dynamics simulations .
- Bioactivity : Cyclopropane analogs often exhibit higher metabolic stability but lower solubility. Comparative IC₅₀ assays (e.g., against proteases) reveal cyclopentane derivatives’ superior bioavailability in some cases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
